4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one - 898450-18-5

4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Catalog Number: EVT-2857605
CAS Number: 898450-18-5
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    6-Thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-ones

    • Compound Description: This class of compounds serves as the foundational structure for a series of thioethers investigated for their antiangiogenic properties. []
    • Relevance: 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one shares a similar core structure with the 6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one scaffold, particularly the pyrimidine-4(5H)-one moiety. The key difference lies in the presence of a cyclopentane ring fused to the pyrimidine in the target compound, whereas the related compounds feature a pyrazole ring. Both compound classes focus on modifications at the 6-position sulfur atom, exploring various thioether derivatives for enhanced antiangiogenic activity. []

    Allyl thioether (2b)

    • Compound Description: This specific thioether derivative exhibited significant antiangiogenic activity, demonstrating comparable chemotaxis activity data to the positive control TNP-470. Notably, it exhibited a distinct mechanism of action compared to TNP-470, interfering with HUVEC migration in response to VEGF rather than affecting proliferation or cord formation. Furthermore, it displayed potent MMP-9 inhibitory effects and reduced VEGF and pERK1/2 expression levels. []
    • Relevance: The structural similarity between the allyl thioether (2b) and 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one lies in the presence of a thioether substituent at the comparable position of their respective core structures. This shared feature suggests potential similarities in their structure-activity relationships and biological profiles, particularly concerning antiangiogenic activity. []

    Ethyl 2-(phenyl­imino­methyl­eneamino)-5,6-dihydro-4H-cyclo­penta­[b]thio­phene-2-carboxyl­ate

    • Compound Description: This compound is a key intermediate in synthesizing 3‐Phenyl‐2‐(pyrrolidin‐1‐yl)‐6,7‐dihydro‐5H‐cyclopenta[b]thieno[5,4‐d]pyrimidin‐4(3H)‐one. It reacts with pyrrolidine under basic conditions to yield the final product. []
    • Relevance: Although this compound might not seem directly related to 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one at first glance, both share a common structural motif: the cyclopentane ring fused to a thiophene ring. This shared feature highlights the significance of the cyclopentathienyl moiety in constructing diverse heterocyclic systems, including those with potential biological activity. []

    4-Chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

    • Compound Description: This compound is a key intermediate for synthesizing two enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. []
    • Relevance: 4-Chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine and 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one share a common structural backbone: the cyclopenta[d]pyrimidine system. Both compounds showcase the versatility of this scaffold for developing novel molecules with potential biological activities. The variation in substituents highlights the possibility of fine-tuning the pharmacological profiles of these derivatives. []

    (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine

    • Compound Description: This compound is a crucial intermediate in the multistep synthesis of Ipatasertib, an AKT inhibitor used in cancer treatment. Its preparation and that of its N-protected derivatives are detailed, emphasizing their significance in producing Ipatasertib. []
    • Relevance: (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine and 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one belong to the same chemical class, cyclopenta[d]pyrimidines. The structural similarity between these compounds, especially the shared cyclopenta[d]pyrimidine core, highlights the importance of this specific chemical scaffold in medicinal chemistry, particularly in developing anticancer agents. []

    (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one

    • Compound Description: This compound, known as Ipatasertib, is a potent AKT inhibitor. New methods for preparing and purifying its salts, including its monohydrochloride form, have been developed. []
    • Relevance: Ipatasertib and 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one share the cyclopenta[d]pyrimidinе core structure. The shared scaffold and the presence of various substituents in both compounds suggest their potential use in pharmaceutical research. This similarity highlights the versatility of this core structure in creating diverse molecules with potential therapeutic applications. []

    (S)-7-(4-fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

    • Compound Description: This compound is a novel γ-secretase modulator (GSM) being explored as a potential therapeutic agent for Alzheimer’s disease (AD). []
    • Relevance: Both BMS-932481 and 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one share the cyclopenta[d]pyrimidinе core structure. The focus on this scaffold in developing GSMs like BMS-932481 underscores its potential in targeting therapeutically relevant proteins. This shared structure and its application in medicinal chemistry suggest a potential area for further investigation of the target compound. []

    (S,Z)-17-(4-chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

    • Compound Description: Similar to BMS-932481, BMS-986133 is another novel GSM with potential therapeutic applications in AD. It selectively reduces Aβ1-42 production while potentially decreasing Aβ1-40 and increasing shorter Aβ peptides like Aβ1-38 and Aβ1-37. []
    • Relevance: Although structurally more complex, BMS-986133 retains the cyclopenta[d]pyrimidinе core found in 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, emphasizing the relevance of this scaffold in developing GSMs. Exploring modifications of this core structure, as seen in BMS-986133, could provide insights into optimizing the target compound's properties and potential therapeutic applications. []
    • Compound Description: NESS 0327 is a novel cannabinoid antagonist with a high selectivity for the cannabinoid CB1 receptor. []
    • Relevance: NESS 0327 and 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one highlight the importance of exploring diverse heterocyclic structures in medicinal chemistry. This exploration leads to discovering novel compounds like NESS 0327 with potent and selective activity towards specific biological targets, such as the cannabinoid CB1 receptor. []

Properties

CAS Number

898450-18-5

Product Name

4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34

InChI

InChI=1S/C14H13N3O3S/c18-14-15-12-3-1-2-11(12)13(16-14)21-8-9-4-6-10(7-5-9)17(19)20/h4-7H,1-3,8H2,(H,15,16,18)

InChI Key

XEIYHCFENQLXBI-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.